molecular formula C18H20ClNO4S B4302555 ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Cat. No. B4302555
M. Wt: 381.9 g/mol
InChI Key: GTYYOWSAJXNNLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a chemical compound that is widely used in scientific research. It is commonly known as CAY10404 and belongs to the class of sulfonylureas. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Mechanism of Action

CAY10404 exerts its effects by inhibiting the activity of sEH. sEH is an enzyme that converts epoxides of fatty acids to their corresponding diols. Inhibition of sEH leads to an increase in the levels of epoxides, which have been shown to have various biological activities, including anti-inflammatory and vasodilatory effects.
Biochemical and Physiological Effects:
CAY10404 has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure in animal models of hypertension. It has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. CAY10404 has also been found to have anti-fibrotic effects, reducing the deposition of collagen in the liver and lung.

Advantages and Limitations for Lab Experiments

CAY10404 has several advantages for use in lab experiments. It is a potent and selective inhibitor of sEH, making it a useful tool for studying the role of sEH in various biological processes. It is also relatively easy to synthesize, with a high yield. However, one limitation of CAY10404 is that it is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research involving CAY10404. One area of interest is its potential use in the treatment of hypertension and other cardiovascular diseases. Another area of interest is its potential use in the treatment of cancer. CAY10404 has been shown to inhibit the growth of various cancer cell lines, and further research is needed to determine its potential as an anti-cancer agent. Additionally, further research is needed to understand the long-term effects of sEH inhibition and the potential side effects of CAY10404.

Scientific Research Applications

CAY10404 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the enzyme soluble epoxide hydrolase (sEH), which is involved in the metabolism of fatty acids. sEH inhibitors have been shown to have therapeutic potential in the treatment of various diseases, including hypertension, inflammation, and diabetes. CAY10404 has also been investigated for its anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.

properties

IUPAC Name

ethyl 3-[(4-chlorophenyl)sulfonylamino]-3-(4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO4S/c1-3-24-18(21)12-17(14-6-4-13(2)5-7-14)20-25(22,23)16-10-8-15(19)9-11-16/h4-11,17,20H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYYOWSAJXNNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
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ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate

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